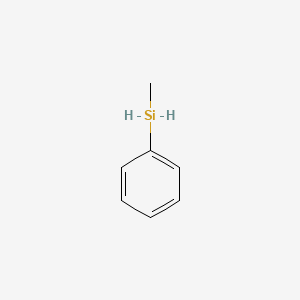

Methyl-phenyl-silane

描述

Significance in Contemporary Organosilicon Chemistry Research

Methyl-phenyl-silane plays a significant role in contemporary organosilicon chemistry research, primarily due to the reactivity associated with its silicon-hydrogen (Si-H) bonds and the presence of both aliphatic and aromatic substituents on the silicon center. It serves as a versatile starting material and intermediate in the synthesis of a wide array of other organosilicon compounds. ontosight.ai

The Si-H bond in this compound is a key functional group that participates in various reactions, notably hydrosilylation, where it can add across unsaturated bonds. zmsilane.com This reactivity is fundamental in constructing more complex silicon-containing molecules. Furthermore, this compound can act as a reducing agent for organosilicon compounds, highlighting its utility in synthetic methodologies aimed at modifying silicon centers. zmsilane.com

Research has also explored the involvement of this compound in catalytic processes such as hydrogen/deuterium (B1214612) (H/D) exchange reactions catalyzed by transition metal complexes. nih.gov For instance, studies have shown that this compound undergoes H/D exchange facilitated by iron-β-diketiminato complexes, demonstrating nearly complete deuterium incorporation under specific conditions. nih.gov This capability is valuable for isotopic labeling studies and the synthesis of deuterated silanes used as reagents or mechanistic probes. nih.gov

In dehydrocoupling polymerization, this compound has been employed as a secondary silane (B1218182) monomer. Research into the iron-catalyzed dehydrocoupling of silanes with diols has shown that using this compound can lead to the generation of linear poly(silylether) products. d-nb.info This is significant for the controlled synthesis of silicon-containing polymers with defined structures and properties. Studies have optimized conditions, such as catalyst loading and temperature, to achieve modest molecular weights (Mn) in the resulting polymers. d-nb.info

Interdisciplinary Role in Materials Science and Synthetic Chemistry

The attributes of this compound extend its relevance beyond fundamental organosilicon chemistry into the interdisciplinary realms of materials science and synthetic chemistry. Its capacity to serve as an intermediate or reagent facilitates the creation of diverse materials and the execution of complex organic transformations. ontosight.aizmsilane.com

In synthetic chemistry, this compound is utilized as a reagent in various organic synthesis protocols. ontosight.ai Its silyl (B83357) group can participate in a range of chemical reactions, making it a valuable tool for introducing silicon functionalities into organic molecules. ontosight.ai For example, it has been employed in the catalytic reduction of ketones. Research using carbonic anhydrase as a catalyst demonstrated that this compound could reduce 4-acetylpyridine (B144475), albeit with a slightly lower yield compared to phenylsilane (B129415), while maintaining high enantioselectivity. escholarship.org

This compound is also a precursor in the synthesis of silicone polymers, which find widespread applications in sealants, adhesives, and coatings due to their unique mechanical and thermal properties. ontosight.ai Its incorporation into polymer structures can impart desirable characteristics. For instance, poly(methylphenylsilane) and its copolymers have been synthesized and investigated for their optical and photoluminescence properties, suggesting potential applications in optoelectronic materials. researchgate.netoup.com The introduction of silicon units, as provided by compounds like this compound, has been shown to improve the thermal stability of aromatic compounds, which is a crucial factor in the development of high-performance materials. mdpi.com

Furthermore, this compound is relevant in the synthesis of materials for semiconductor technology. ontosight.ai Its use in dehydrocoupling reactions to form polysilanes, such as the production of dimer and trimer in reactions catalyzed by zirconocene (B1252598) complexes, highlights its role in building silicon-backbone polymers that are of interest in various material applications. cdnsciencepub.com The ability to control the degree of polymerization and the resulting molecular architecture is a key aspect of utilizing this compound in materials synthesis.

Research Findings Examples:

| Application | Reactants Involved (with this compound) | Key Outcome/Finding | Source |

| Catalytic H/D Exchange | D2, Iron catalyst | ~92% deuterium incorporation in this compound | nih.gov |

| Dehydrocoupling Polymerization | Diols, Iron catalyst | Formation of linear poly(silylether) products with Mn up to 36.3kDa | d-nb.info |

| Catalytic Ketone Reduction | 4-acetylpyridine, Carbonic anhydrase catalyst | 78% yield of reduced alcohol with 98% e.e. | escholarship.org |

| Organosilane Dehydrocoupling | Zirconocene catalyst | Production of dimer and trimer of methylphenylsilane (B1236316) (up to 70% trimer conversion) | cdnsciencepub.com |

Structure

3D Structure

属性

IUPAC Name |

methyl(phenyl)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10Si/c1-8-7-5-3-2-4-6-7/h2-6H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRLBICHXRCOJDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[SiH2]C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

146088-00-8 | |

| Details | Compound: Benzene, (methylsilyl)-, homopolymer | |

| Record name | Benzene, (methylsilyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146088-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

122.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766-08-5 | |

| Record name | Methylphenylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=766-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for Methyl Phenyl Silane and Its Functional Derivatives

Strategies for Methyl-phenyl-silane Synthesis

The synthesis of this compound (PubChem CID: 69836) nih.gov and related organosilanes involves various chemical strategies aimed at forming the requisite silicon-carbon and silicon-hydrogen bonds. These methods often employ catalysts to facilitate the reactions or proceed via specific mechanistic pathways like radical substitution.

Catalytic Approaches

Catalytic methods play a significant role in the synthesis of silanes, offering pathways to control selectivity and improve reaction efficiency. Various metal complexes have been explored for their catalytic activity in Si-C and Si-H bond formation reactions relevant to this compound synthesis.

Dehydrocoupling polymerization is a catalytic process that involves the formation of Si-Si bonds through the removal of hydrogen molecules from hydrosilanes. While primarily used for synthesizing polysilanes, this method is relevant as this compound is a secondary silane (B1218182) that can undergo dehydrocoupling, particularly in the formation of poly(methylphenylsilane) chains or related copolymers. Group 4 metallocenes, such as titanocene (B72419) and zirconocene (B1252598) alkyl derivatives, have been shown to catalyze the dehydrogenative coupling of primary organosilanes to linear poly(hydrosilanes). illinois.edu Although the direct dehydrocoupling of this compound (a secondary silane) to form Si-Si bonds for linear polymers can be more challenging than with primary silanes like phenylsilane (B129415) (PubChem CID: 12752), wikipedia.orgwikipedia.org research has explored the use of secondary silanes in co-polymerization reactions or in specific catalytic systems. d-nb.info The Si-Si bond-forming step in these reactions is thought to involve σ-bond metathesis reactions of metal silyl (B83357) complexes with an entering hydrosilane. illinois.edu

Iron complexes, particularly those supported by β-diketiminate ligands, have emerged as catalysts for dehydrocoupling reactions. These ligands are easily synthesized and modified, coordinate strongly to iron, and can feature bulky groups that promote low-coordinate environments around the metal center. nih.govrsc.orgacs.org Iron β-diketiminate complexes have been investigated for the dehydrocoupling of silanes with amines, phosphines, and alcohols, leading to the formation of aminosilanes, phosphinosilanes, and silylethers. researchgate.netresearchgate.net Studies have shown that reactive iron-β-diketiminate complexes can facilitate the dehydrocoupling of silanes. researchgate.net For instance, an iron pre-catalyst has been used in the polymerization of diol and silane monomers to produce poly(silylether) products. d-nb.info this compound, as a secondary silane, has been utilized as a monomer substrate in such iron-catalyzed polymerization reactions, yielding linear poly(silylether)s. d-nb.inforesearchgate.net Kinetic studies using this compound as a coupling partner with amines have provided insights into the reaction mechanism, suggesting a reversible reaction with silane. researchgate.net

Titanium complexes are well-known catalysts for the dehydrogenative coupling of silanes, primarily for the formation of Si-Si bonds and the synthesis of polysilanes. illinois.eduwikipedia.orgnih.gov Titanocene and related complexes are typical catalysts for this type of reaction. wikipedia.org The dehydrogenative coupling of primary silanes like phenylsilane can lead to linear poly(hydrosilanes). illinois.eduwikipedia.org While the focus is often on primary silanes for linear polymer chains, secondary silanes like this compound can also participate in titanium-catalyzed dehydrogenative coupling, potentially leading to branched structures or co-polymers depending on the reaction conditions and other monomers present. researchgate.net Studies have investigated the titanium-catalyzed dehydrocondensation and hydrosilylation of primary, secondary, and tertiary phenylsilanes using catalysts like Cp₂Ti(OPh)₂. researchgate.net These studies indicated that both primary and secondary silanes undergo simultaneous dehydrogenative coupling and hydrosilylation reactions to yield functional polysilanes. researchgate.net The mechanism is thought to involve σ-bond metathesis. illinois.edu

Here is a table summarizing some catalytic approaches and their relevance to this compound synthesis:

| Catalytic Approach | Catalyst Examples | Silane Substrates Mentioned (including related) | Relevance to this compound | Key Findings / Products |

| Dehydrocoupling Polymerization Catalysis | Group 4 Metallocenes (e.g., Titanocene) | Primary organosilanes (e.g., phenylsilane) | This compound can be a monomer in co-polymerization or undergo specific dehydrocoupling reactions. d-nb.info | Formation of poly(hydrosilanes) illinois.eduwikipedia.org, poly(methylphenylsilane) or co-polymers. d-nb.info |

| Iron β-Diketiminate Catalyzed Dehydrocoupling | Iron β-diketiminate complexes | Silanes, amines, phosphines, alcohols, methylphenylsilane (B1236316) d-nb.inforesearchgate.net | This compound is used as a substrate. d-nb.inforesearchgate.net | Synthesis of aminosilanes, phosphinosilanes, silylethers researchgate.net, poly(silylether)s. d-nb.info |

| Titanium Complex-Catalyzed Dehydrogenative Coupling | Titanocene, Cp₂Ti(OPh)₂ wikipedia.orgresearchgate.net | Primary, secondary, and tertiary phenylsilanes researchgate.net, phenylsilane wikipedia.org | This compound (a secondary phenylsilane) is a relevant substrate. researchgate.net | Formation of polysilanes illinois.eduwikipedia.org, functional polysilanes via dehydrocondensation and hydrosilylation. researchgate.net |

Radical Substitution Mechanisms in Preparative Chemistry

Radical substitution mechanisms involve reactions where a radical species abstracts an atom or group from a molecule, generating a new radical, which then participates in further reactions. These mechanisms are fundamental in preparative organic chemistry and can be relevant to the functionalization or synthesis of silanes. uhmreactiondynamics.orgmdpi.com While the direct synthesis of this compound itself via a simple radical substitution of a precursor might be less common compared to catalytic methods, radical pathways can be involved in the functionalization of silanes or in reactions producing silane derivatives. For instance, gas-phase reactions involving silane (SiH₄) and doublet radicals like cyano (CN) or phenyl (C₆H₅) radicals have been shown to proceed via a radical substitution mechanism involving a pentacoordinated silicon atom transition state. uhmreactiondynamics.orgnih.govhawaii.edu This mechanism can lead to the formation of organosilicon molecules. uhmreactiondynamics.orgnih.gov Although these examples focus on silane (SiH₄), the principle of radical substitution at a silicon center is applicable to organosilanes like this compound, potentially leading to substitution of hydrogen atoms or other groups by radical species. Radical reactions involving silanes, such as tris(trimethylsilyl)silane (B43935), are also known in organic synthesis for reductions and other transformations, highlighting the role of silyl radicals as intermediates. mdpi.com

Mechanochemical Procedures for Silane Synthesis

Mechanochemical synthesis involves using mechanical energy, typically through ball milling, to induce chemical reactions. This approach can offer advantages such as solvent-free conditions and the ability to utilize less reactive starting materials. acs.org Mechanochemical procedures have been explored for the direct synthesis of organosilanes and alkoxysilanes from silicon and organic halides or alcohols, often in the presence of a catalyst like copper. mdpi.comresearchgate.netrsc.org While specific examples focusing solely on the mechanochemical synthesis of this compound from basic precursors like silicon, methyl sources, and phenyl sources were not prominently detailed, the methodology is applicable to silane synthesis in general. Studies have demonstrated the mechanochemical synthesis of alkoxysilanes from silicon and alcohols catalyzed by copper. mdpi.comresearchgate.net This process can involve the direct interaction of untreated silicon with an alcohol in a vibrating fluidized bed of milling bodies. researchgate.net The mechanochemical approach can facilitate the reaction by creating fresh reactive surfaces on the silicon particles and promoting intimate mixing of the reactants and catalyst. researchgate.net Furthermore, mechanochemical procedures have been used for the synthesis of hydrido-disiloxanes from silanes, demonstrating the utility of this method for Si-O bond formation. nih.gov The application of mechanochemistry to the synthesis of this compound or its derivatives could involve similar strategies, potentially reacting silicon with methyl and phenyl sources under mechanical activation with appropriate catalysts.

Here is a table summarizing findings related to mechanochemical procedures in silane synthesis:

| Mechanochemical Procedure | Reactants | Catalyst/Conditions | Products Mentioned (including related) | Relevance to this compound |

| Direct synthesis of alkoxysilanes from silicon and alcohols | Silicon, aliphatic alcohol (C1-C4) | Copper-containing catalyst, 200-300°C, vibrating mill researchgate.net | Alkoxysilanes (e.g., triethoxysilane, dimethoxysilane) mdpi.comresearchgate.net | Demonstrates the principle of mechanochemical synthesis for organosilanes from silicon. |

| Synthesis of hydrido-disiloxanes from silanes | Silanes (e.g., phenylsilane) | Not explicitly detailed in snippet, but described as a mechano-chemical procedure nih.gov | Hydrido-disiloxanes (e.g., 1,3-diphenyldisiloxane) nih.gov | Shows the application of mechanochemistry for Si-O bond formation in silane chemistry. |

| Direct synthesis of methylmethoxysilanes from silicon and dimethyl ether | Silicon, dimethyl ether (DME) | CuCl catalyst, Sn and Zn promoters, 250°C, high-pressure mechanochemical reactor rsc.org | Methylmethoxysilanes (e.g., dimethyldimethoxysilane) rsc.org | Directly relevant as it involves the mechanochemical formation of Si-C and Si-O bonds using silicon and organic precursors. |

Synthesis of this compound Derivatives for Advanced Applications

The synthesis of functionalized methyl-phenyl-silanes is crucial for tailoring their reactivity and incorporating them into more complex molecular architectures. Various synthetic routes have been developed to access key derivatives, each offering specific advantages depending on the desired product and scale of synthesis.

Chloro(methyl)phenylsilane as a Key Synthetic Intermediate

Chloro(methyl)phenylsilane is a versatile intermediate in organosilicon chemistry. It features a silicon atom bonded to a methyl group, a phenyl group, a hydrogen atom, and a chlorine atom. This combination of functionalities allows for various transformations at the silicon center.

One method for synthesizing chloro(methyl)phenylsilane involves the chloromethylation of phenylsilane. This reaction can be achieved by reacting phenylsilane with chloromethyl methyl ether in the presence of a Lewis acid catalyst, such as aluminum chloride. Controlled reaction temperatures are typically employed to optimize yield and selectivity nih.gov. Another synthetic approach involves the reaction of phenylmagnesium chloride with methyl trichlorosilane (B8805176) thieme-connect.com.

Chloro(methyl)phenylsilane serves as a building block for the introduction of methyl(phenyl)silyl groups into organic molecules. Its reactivity enables participation in reactions such as Grignard reactions, alkylation, and the formation of Si-O bonds, making it valuable in polymer synthesis, surface modification of materials, and catalytic processes nih.gov.

Dimethoxy(methyl)phenylsilane as a Precursor for Functionalized Organosilicon Compounds

Dimethoxy(methyl)phenylsilane, characterized by two methoxy (B1213986) groups, a methyl group, and a phenyl group attached to the silicon atom, is a crucial precursor for the synthesis of various functionalized silanes and siloxanes. Its alkoxy groups are readily hydrolyzable, facilitating the formation of silanol (B1196071) intermediates that can undergo condensation reactions.

A reported synthesis of dimethoxy(methyl)phenylsilane involves the reaction of methyltrimethoxysilane (B3422404) with chlorobenzene (B131634) and a sodium metal suspension, catalyzed by 15-crown-5. This reaction is typically carried out at elevated temperatures (e.g., 38 °C) and can yield the product in good yields (e.g., 87%) nih.gov. Another route involves the reaction of methyltrimethoxysilane with phenylmagnesium bromide nih.gov.

Dimethoxy(methyl)phenylsilane acts as an effective silane coupling agent, enhancing the adhesion between organic and inorganic materials, which is beneficial in coatings and adhesives acs.orgrsc.org. It is also utilized for surface functionalization to impart properties like hydrophobicity or increased chemical resistance acs.org. Furthermore, it is an essential intermediate in the synthesis of methyl phenyl silicone oils and phenyl resins rsc.orgwikipedia.org and can function as a cross-linking agent in silicone rubber formulations wikipedia.org.

Preparation of Hydrido-Disiloxanes from Methyl(phenyl)silane

Hydrido-disiloxanes, compounds containing a Si-O-Si linkage and Si-H bonds, can be prepared from silanes. A scalable one-pot mechano-chemical procedure has been reported for the synthesis of hydrido-disiloxanes from commercially available silanes, including methyl(phenyl)silane. This method utilizes copper(I) iodide (CuI) as a catalyst.

While the specific disiloxane (B77578) formed from methyl(phenyl)silane using this method is 1,3-dimethyl-1,3-diphenyldisiloxane, the general procedure involves the oxidative coupling of the Si-H bonds of the silane precursor. This mechano-chemical approach offers advantages such as high yields, a simple experimental setup, and short reaction times, making it suitable for laboratory-scale preparations of hydrido-disiloxanes. These disiloxanes are valuable compounds, for instance, in the chemoselective reduction of phosphine (B1218219) oxides.

Synthesis of Bis-(9-fluorenyl)(methyl)(phenyl)-silylene Lithium Complexes

Silylene-bridged complexes have garnered interest due to their unique structures and catalytic properties. Bis-(9-fluorenyl)(methyl)(phenyl)-silylene lithium complexes are synthesized through the reaction of bis-(9-fluorenyl)(methyl)(phenyl)-silylene lithium with lanthanide chlorides (LnCl3), where Ln can be various rare earth elements such as Yb, Dy, Pr, La, Sm, and Nd.

The synthesis involves the reaction between the silylene lithium species and the metal halide salt, typically carried out under inert atmosphere using techniques like Schlenk lines. The resulting complexes have been characterized by various analytical techniques, including elemental analysis, infrared spectroscopy, and mass spectrometry. These silylene-bridged rare earth complexes have demonstrated utility as efficient Lewis acid catalysts in certain organic transformations.

Synthetic Routes to (Chloromethyl)dimethylphenylsilane (B155712)

(Chloromethyl)dimethylphenylsilane is a functionalized silane containing a chloromethyl group, two methyl groups, and a phenyl group attached to the silicon atom. It serves as a valuable building block in organic synthesis.

One common synthetic route involves the reaction of chloro(chloromethyl)dimethylsilane (B161097) with phenylmagnesium bromide. This reaction can be catalyzed by species such as dichloro(N,N,N',N'-tetramethylethylenediamine)zinc in solvents like 1,4-dioxane, proceeding at temperatures around 23 °C. The reaction leads to the formation of white salts and exhibits a gentle exothermic profile. The product can be isolated by techniques including extraction and distillation. An alternative method involves the reaction of phenylmagnesium bromide with chloro(chloromethyl)dimethylsilane in ether.

(Chloromethyl)dimethylphenylsilane is a precursor for the synthesis of useful organometallic reagents, such as dimethylphenylsilylmethylmagnesium chloride. It is also employed in carbon alkylation reactions promoted by a base, reacting with various substrates including terminal alkynes, dihydropyrazines, malonic esters, phenylacetonitriles, sulfoxides, and imines. A notable advantage of (chloromethyl)dimethylphenylsilane is its ability to undergo Fleming oxidation, allowing it to function as a masked hydroxyl group. However, it is important to note its propensity for rearrangements under certain conditions.

Ring Contraction Reactions in Functionalized Phenylsilane Systems

Ring contraction reactions involve the transformation of a cyclic molecule into a smaller ring system. While ring contraction is a broad concept in organic chemistry encompassing various mechanisms like Wolff rearrangements and Favorskii rearrangements, it can also occur in organosilicon systems containing phenylsilane moieties.

An unexpected ring contraction from a phenylsilane system to a silacyclopentane (B13830383) has been observed in the reaction of dimethoxy(methyl)phenylsilane with lithium metal in the presence of excess trimethylsilyl (B98337) chloride in tetrahydrofuran (B95107) nih.gov. This reaction, proceeding via a Birch-type reductive silylation, resulted in the formation of diastereomeric isomers of a functionalized silolane (a five-membered silicon-containing ring) nih.gov. This finding highlights that functionalized phenylsilanes can undergo complex skeletal rearrangements, including ring contractions, under specific reaction conditions, leading to the formation of novel cyclic organosilicon structures. The study of such rearrangements provides insights into the reactivity and transformation pathways of functionalized silanes.

Chemical Reactivity and Mechanistic Investigations of Methyl Phenyl Silane

Fundamental Reaction Pathways and Kinetics

Gas-Phase Radical Substitution Dynamics

Investigations into the gas-phase reactivity of silanes, such as silane (B1218182) (SiH4), with radicals like the phenyl radical (C6H5) have provided insights into radical substitution mechanisms at tetracoordinated silicon atoms. These studies suggest that the replacement of a carbon atom in methane (B114726) by silicon can lower the barrier to substitution, challenging the conventional understanding that tetracoordinated hydrides primarily undergo hydrogen abstraction. chemrxiv.orgnih.govacs.orgosti.gov This highlights the distinct reactivity of silicon compared to carbon. While these studies specifically focus on silane and phenyl radical, the principles of radical substitution dynamics at silicon centers are relevant to understanding potential gas-phase reactions involving methyl-phenyl-silane with various radical species. The mechanism can involve a transition state with a pentacoordinated silicon atom. researchgate.net

Hydride Transfer Processes

Desulfinylation Reactions Catalyzed by Silanes

Silanes, including phenylsilane (B129415), have been utilized in desulfinylation reactions, particularly in the context of α-sulfinylcarbonyl compounds. researchgate.net These reactions can lead to the formation of desulfinylation products instead of carbonyl group reduction, depending on the nature of the carbonyl group. researchgate.net For instance, treatment of sulfinyl-substituted cyclopropylcarboxylates with phenylsilane in a KOH-catalyzed system resulted in desulfinylation. researchgate.net Investigations have shown that phenylsilane treatment can be a regiospecific method for the desulfinylation of α-sulfinylesters. researchgate.net While this compound was not explicitly mentioned in the context of desulfinylation in the search results, the use of other silanes like phenylsilane suggests a potential for this compound to participate in similar transformations, likely through a mechanism involving the interaction of the silane with the sulfoxide (B87167) moiety.

Catalytic Transformations Utilizing this compound

Enzyme-Catalyzed Reductions

Enzyme-catalyzed reductions utilizing silanes as reducing agents have emerged as a significant area of research. researchgate.netresearchgate.netosti.govnih.gov These reactions often leverage the ability of enzymes to facilitate hydride transfer from the silane to a substrate, frequently with high chemo- and enantioselectivity.

Human Carbonic Anhydrase II-Catalyzed Ketone Reduction

Human carbonic anhydrase II (hCAII), an enzyme naturally involved in the hydration of carbon dioxide, has been shown to catalyze the reduction of ketones using silanes. researchgate.netresearchgate.netosti.govnih.gov This catalytic activity is noteworthy because it involves the generation of a zinc hydride intermediate within the enzyme, an intermediate that is rare in biological systems. researchgate.netresearchgate.netosti.gov Studies have demonstrated that hCAII, as well as its variants, can catalyze the enantioselective reduction of both aryl ketones and dialkyl ketones with silanes like phenylsilane. researchgate.netresearchgate.netosti.govnih.govchemicalbook.com While phenylsilane is frequently cited in these studies, the broader context of silane-catalyzed reductions by hCAII suggests the potential for this compound to also serve as a reducing agent in such systems. The mechanism is believed to involve the formation of a zinc hydride from the reaction of the enzyme's zinc center with the silane, followed by hydride transfer to the ketone substrate. researchgate.net The enzyme's structure provides a confined environment that can influence the enantioselectivity of the reaction. researchgate.netosti.govnih.gov

Data Table: Examples of Ketone Reduction Catalyzed by hCAII with Silanes

| Ketone Substrate | Silane | Enzyme Variant | Yield (%) | Enantiomeric Excess (ee %) | Source |

| 4-acetylpyridine (B144475) | Phenylsilane | hCAII | Data not explicitly provided in snippets | Data not explicitly provided in snippets | researchgate.net |

| Acetophenone (B1666503) | Phenylsilane | hCAII | Data not explicitly provided in snippets | Data not explicitly provided in snippets | researchgate.net |

| Methyl aryl ketones | Phenylsilane | hCAII (in cells) | High | High | chemicalbook.com |

| Ethyl aryl ketones | Phenylsilane | hCAII (in cells) | High | High | chemicalbook.com |

| Fluoromethyl aryl ketones | Phenylsilane | hCAII (in cells) | High | High | chemicalbook.com |

| 6-methyl-3-heptanone | Not specified | wt hCAII | 85 | 97 | researchgate.net |

| Dialkyl ketones | Phenylsilane | hCAII variants | High | High | researchgate.netosti.govnih.gov |

Note: Specific yield and ee values for 4-acetylpyridine and acetophenone with hCAII and phenylsilane were not available in the provided search snippets, only that the reaction was studied.

Transition Metal-Catalyzed Hydrosilylation Reactions

Transition metal catalysis plays a significant role in activating the Si-H bond of silanes, including this compound, for addition across unsaturated bonds like alkenes, alkynes, imines, and carbonyls, in a process known as hydrosilylation. This reaction is a fundamental method for forming carbon-silicon bonds. Traditionally, noble metals such as platinum, rhodium, iridium, and ruthenium have been employed as catalysts for hydrosilylation reactions researchgate.net. While the search results primarily detail the use of phenylsilane in some catalytic systems, the principles are often applicable to other hydrosilanes like this compound due to the shared Si-H reactive center.

Studies involving the hydrosilylation of imines catalyzed by Lewis acidic cationic aluminum hydrides (a main group catalyst system) have examined various silanes, including this compound, to understand the impact of steric bulk on the reaction chemistryviews.org. In these investigations, this compound was utilized, and the corresponding amine products were isolated in respectable yields chemistryviews.org. This indicates that this compound can effectively participate in hydrosilylation reactions under appropriate catalytic conditions.

Research into iron-catalyzed alkene hydrosilylation with phenylsilane highlights the development of earth-abundant transition metal catalysts as alternatives to noble metals researchgate.net. Manganese-catalyzed hydrosilylation of alkenes using phenylsilane has also been explored, demonstrating the potential for selective transformations researchgate.net. While specific detailed data for this compound in transition metal-catalyzed alkene or alkyne hydrosilylation was not extensively provided in the search results, its structural similarity to phenylsilane suggests its potential utility in analogous catalytic systems.

Catalytic Conversion of Carboxylic Acids via Silyl (B83357) Ester Intermediates

Hydrosilanes, including phenylsilane, have been shown to be effective reducing agents for the catalytic conversion of carboxylic acids to their corresponding alcohols. A key aspect of the mechanism for this transformation involves the in situ formation of silyl ester intermediates rsc.orgrsc.orgresearchgate.netnih.gov.

Studies using phenylsilane have demonstrated that catalytic systems, such as those employing substoichiometric zinc acetate (B1210297) and N-methyl morpholine, facilitate the reduction of carboxylic acids rsc.orgrsc.orgnih.gov. The reaction proceeds through the mutual activation of the carboxylic acid and the silane, leading to the generation of silyl ester intermediates rsc.orgrsc.orgnih.gov. Reaction monitoring techniques, such as 19F NMR spectroscopy, have provided evidence for the formation and subsequent reduction of these silyl ester species rsc.org.

Manganese(I) complexes have also been reported to catalyze the reduction of carboxylic acids to alcohols using phenylsilane as the reducing agent acs.org. Kinetic data and control experiments support a mechanism involving the formation of silyl ester intermediates acs.org. The reduction of the carboxylic acid to a silyl ether by the hydrosilane is understood to involve silyl ester and silyl acetal (B89532) as reaction intermediates researchgate.net. The formation of the silyl ester is often faster than its subsequent reduction to the silyl ether researchgate.net.

Although the provided search results specifically detail the mechanism with phenylsilane, the presence of the reactive Si-H bond in this compound suggests that it would likely undergo a similar reaction pathway involving silyl ester intermediates when used for the catalytic reduction of carboxylic acids. The specific reaction conditions and efficiency might differ due to the steric and electronic effects of the methyl group compared to a second hydrogen in phenylsilane.

Reactivity as a Silane Coupling Agent and Surface Functionalization Reagent

This compound, or more commonly its derivatives like methylphenyldimethoxysilane, are relevant in the context of silane coupling agents and surface functionalization due to the ability of silicon compounds with hydrolyzable groups to interact with inorganic surfaces and organic matrices solubilityofthings.comcfmats.comahelite.comwacker.comsunfar-silicone.comnih.govmdpi.comdow.com. Silane coupling agents act as molecular bridges between dissimilar materials, enhancing adhesion and modifying surface properties wacker.comsunfar-silicone.commdpi.comsci-hub.se.

Methylphenyldimethoxysilane (a related compound with methoxy (B1213986) groups instead of Si-H bonds) is explicitly described as an effective silane coupling agent valuable for enhancing the adhesion of organic materials to inorganic substrates solubilityofthings.comcfmats.com. It is also used for surface functionalization to impart properties like hydrophobicity and increased chemical resistance solubilityofthings.comcfmats.comahelite.com.

The mechanism by which silane coupling agents enhance adhesion involves a dual reactivity at the interface between organic and inorganic phases wacker.comsunfar-silicone.comnih.govdow.comsci-hub.se. Silanes with hydrolyzable groups (like alkoxy groups, although Si-H can also react under certain conditions) undergo hydrolysis in the presence of moisture to form silanol (B1196071) groups (Si-OH) wacker.comsunfar-silicone.comnih.govmdpi.com. These silanol groups can then condense with hydroxyl groups present on the surface of inorganic substrates (such as glass, metal oxides, or minerals) through the formation of stable siloxane bonds (Si-O-Si) wacker.comsunfar-silicone.comnih.govmdpi.com.

While this compound itself lacks the readily hydrolyzable alkoxy groups typically found in conventional silane coupling agents like methylphenyldimethoxysilane, the fundamental principle of forming a bridge between organic and inorganic components through interactions involving the silicon center and the organic substituents is relevant. In certain contexts, Si-H bonds can be activated to react with surfaces, or this compound could serve as a precursor to silanes with hydrolyzable groups.

Surface modification using silane compounds can lead to improved chemical resistance of materials and coatings solubilityofthings.comwacker.comdow.comchemimpex.com. This enhancement is attributed to several factors related to the formation of a robust siloxane network on the surface and improved adhesion.

The stable siloxane bonds formed through the condensation of silanol groups create a barrier layer on the inorganic substrate that can protect it from chemical attack wacker.comsunfar-silicone.commdpi.com. Furthermore, by enhancing the adhesion between the organic coating or matrix and the inorganic surface, silane coupling agents prevent the ingress of corrosive substances and moisture to the interface, which is a common pathway for degradation wacker.comdow.com.

Research comparing the performance of coatings derived from silanes with different organic substituents, such as methyl and phenyl groups, has shown that the nature of these groups can influence properties like hydrophobicity and resistance to corrosion researchgate.net. The differences in the hydrolysis and condensation rates of the silane precursors, influenced by the organic substituents, contribute to the final properties of the modified surface researchgate.net. For instance, methyl-substituted silanes were found to exhibit better hydrophobicity and corrosion resistance compared to phenyl-substituted trialkoxysilanes in one study on coatings on stainless steel researchgate.net. This suggests that the specific organic groups (methyl and phenyl) on the silicon atom in this compound would influence its behavior and the resulting properties when used in surface modification applications.

Polymer Chemistry and Macromolecular Architectures Based on Methyl Phenyl Silane

Poly(methylphenylsilane) (PMPS) Synthesis and Structure-Property Relationships

Poly(methylphenylsilane) (PMPS) is a well-studied polysilane known for its distinctive optical and electronic characteristics. The properties of PMPS are intimately linked to its synthesis method, molecular weight, and the conformational arrangement of its silicon backbone. sci-hub.se

Poly(methylphenylsilane) Synthesis via Wurtz Coupling

The most established method for synthesizing polysilanes, including PMPS, is the Wurtz-type reductive coupling of dichlorosilanes using dispersed alkali metals, typically sodium, in a solvent like toluene. sci-hub.setechscience.comresearchgate.net For PMPS, the precursor is dichloromethylphenylsilane (B109416) (PubChem CID: 9006). fishersci.cachem960.comacs.org

The Wurtz coupling reaction involves the condensation of dichloromethylphenylsilane monomers in the presence of sodium metal at elevated temperatures, often under reflux conditions. techscience.comresearchgate.netacs.org

(Insert a schematic representation of the Wurtz coupling reaction for PMPS synthesis here if possible, showing dichloromethylphenylsilane reacting with sodium to form PMPS and NaCl).

Variations in reaction conditions, such as solvent and temperature, as well as the presence of additives like crown ethers, can influence the yield and molecular weight distribution of the resulting PMPS polymer. researchgate.netacs.org Alternative metallic reducing agents, such as yttrium and pyrophoric lead, have also been explored for the Wurtz synthesis of polysilanes, demonstrating potential for tighter control over the reaction compared to alkali metals. rsc.orgrsc.org

Electronic and Photophysical Properties of PMPS

PMPS exhibits unusual electronic and photophysical properties that stem from the nature of its silicon backbone. These properties include strong absorption in the UV region and fluorescence. aip.orgsci-hub.se

The electronic structure of polysilanes, including PMPS, is critical to understanding phenomena such as photolability, photoconductivity, photo-mediated electron transfer, and nonlinear optical characteristics. psu.edu

A key feature of polysilanes is the delocalization of sigma-electrons along the Si-Si single bonds in the polymer backbone. researchgate.netaip.orgaip.org This sigma-conjugation leads to a relatively low band gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), typically around 3 eV in polysilanes. aip.org This low band gap is responsible for the strong absorption observed in the near-UV range. aip.orgaip.org

The extent of sigma-electron delocalization is influenced by the length and conformation of the silicon chain segments. aip.org Longer all-trans sequences within the polymer chain can correlate with specific features in the UV absorption spectra. researchgate.netacs.org

Polysilanes, including PMPS, are known to be strongly fluorescent. sci-hub.se Optical excitation of PMPS leads to the formation of excitons, which are bound electron-hole pairs. researchgate.netaip.orgresearchgate.net The radiative de-excitation of these excitons is responsible for the observed photoluminescence, typically occurring in the near-UV to visible region. researchgate.netaip.orgresearchgate.net

PMPS films can exhibit a strong, narrow photoluminescence peak in the UV region, often attributed to excitonic σ*-σ transitions. researchgate.netresearchgate.net Additionally, a broader emission band in the visible region is frequently observed, which has been related to factors such as polymer branching, charge transfer transitions, and defect states within the polymer backbone. researchgate.netresearchgate.net

The photoluminescence properties can be influenced by the excitation wavelength. For instance, in some PMPS copolymers, exciting at different wavelengths (e.g., 275 nm vs. 325 nm) can lead to different photoemission characteristics. researchgate.nettandfonline.comresearchgate.net Exciton (B1674681) coupling between the Si-Si sigma-conjugation and pendant chromophores (like those in copolymers) can also contribute to the observed emission spectra. tandfonline.comresearchgate.net

The behavior of excitons in PMPS has been investigated in the context of organic light-emitting diodes (LEDs), where PMPS can function as a hole transporting material. aip.orgaip.org Studies using electroluminescence have provided insights into the dynamics of charge carriers and excitons in multilayer devices incorporating PMPS. aip.org

The nature of the organic substituents attached to the silicon atoms significantly influences the electronic and photophysical properties of polysilanes. researchgate.netsci-hub.sepsu.edu Substituent effects can perturb both the conformational and electronic structure of the Si-Si backbone chromophore. sci-hub.se

Aryl substituents directly bonded to the silicon backbone can induce red shifts in the absorption spectra, which are attributed to electronic interactions between the substituent and the sigma-delocalized backbone. psu.edu For example, the absorption maximum of poly(methylphenylsilane) appears at 328 nm, while poly(phenylsilane) absorbs at 294 nm, and poly(methoxyphenylsilane) shows a red-shifted absorption at 348 nm. sci-hub.se These shifts highlight the sensitivity of the electronic properties to the attached groups. sci-hub.se

The electronic characteristics of substituents can affect the oxidation potential of polysilanes. psu.edu Studies on functionalized poly(methylphenylsilanes) have shown correlations between their electrochemical and optical properties and the Hammett substituent constants. acs.orgresearchgate.net Electron-donating substituents tend to shift HOMO and LUMO energies upwards, while electron-withdrawing groups shift them downwards. osti.gov The position and nature of substituents can influence the band gap and the energies of the valence and conduction bands. acs.org

Incorporating π-conjugated systems or heteroatoms with p-orbitals as substituents can further modify the electronic structure and introduce p,σ-conjugation or charge transfer phenomena. researchgate.netosti.govcapes.gov.br

Conformational Dynamics and Defect States in PMPS Architectures

The electronic properties of polysilanes are highly sensitive to their chain conformation. sci-hub.se Polysilane chains can adopt various conformations, and transitions between these conformations can significantly impact their spectroscopic properties. sci-hub.se Steric interactions between the side chains and the polymer backbone are a major factor influencing conformational transitions. sci-hub.se

In the solid state, PMPS can exist in partially crystalline and amorphous-like phases. aip.orgaip.org The molecular packing and crystalline phase content can affect the polymer's properties, including its stability against UV degradation. aip.orgaip.org Crystallites can act as effective traps for excitation energy, influencing the radiative recombination processes. aip.orgaip.org

Structural defects within the PMPS backbone also play a crucial role in its electronic and photophysical behavior. Defect states can exist within the band gap, influencing charge transport and luminescence. aip.orgresearchgate.netaip.org UV degradation, for instance, can lead to the formation of branching states and other defects, which can be detected spectroscopically and are related to the scission of Si-Si bonds. aip.orgresearchgate.netresearchgate.netaip.org These defect states can act as trapping sites for charge carriers and contribute to broader emission bands in the photoluminescence spectra. researchgate.netaip.orgcapes.gov.br

The concentration and nature of these defect states can be influenced by factors such as polymer processing and exposure to external stimuli like UV irradiation. aip.orgaip.org Understanding the formation and behavior of conformational and structural defects is essential for controlling the performance and stability of PMPS-based materials in various applications. aip.orgaip.orgcapes.gov.br

Data Table: Spectroscopic Properties of Selected Polysilanes

| Polymer | Absorption Maximum (λmax, nm) | Molar Extinction Coefficient (εSi-Si, cm⁻¹M⁻¹) | Reference |

| Poly(phenylsilane) | 294 | 2489 | sci-hub.se |

| Poly(methylphenylsilane) | 328 | 4539 | sci-hub.se |

| Poly(methoxyphenylsilane) | 348 | 2710 | sci-hub.se |

Data Table: UV Degradation Rate of PMPSi

| PMPSi Phase | UV Degradation Rate (branching state generation rate, s⁻¹) | UV Irradiation Wavelength (nm) | Reference |

| Partially crystalline | 4.8 x 10¹¹ | 345 | aip.orgaip.org |

| Amorphous-like | 1.8 x 10¹³ | 345 | aip.orgaip.org |

Influence of Crystallinity and Microstructure on Polymer Behavior

The properties of polymers, including those based on methyl-phenyl-silane, are significantly influenced by their crystallinity and microstructure. Semi-crystalline polymers contain both ordered crystalline regions and disordered amorphous regions victrex.comnih.gov. The crystalline domains contribute to increased stiffness and tensile strength, while the amorphous phase plays a role in absorbing impact energy scielo.br. The degree of crystallinity can affect mechanical properties and optical transparency; semi-crystalline polymers are typically opaque unless their crystallite size is smaller than the wavelength of visible light victrex.com.

Research on polysilanes, while not specifically detailing the crystallinity of PMPS in the provided results, highlights the importance of microstructure in related silicon-containing polymers. For instance, studies on poly(ferrocenylenedialkylsilylenes) indicate that their crystalline structure can involve monoclinic packing of macromolecules researchgate.net. The microstructure, whether random or blocky in copolymers, has been shown to influence physical and chemical properties, as observed in functionalized poly(ether ketone ketone) vt.edu. The arrangement of polymer chains and the presence of crystalline domains within the amorphous material are crucial factors determining the bulk properties of semi-crystalline polymers victrex.comnih.gov.

Advanced Copolymerization and Block Copolymer Design

Copolymerization techniques allow for the incorporation of different monomer units into a polymer chain, leading to materials with tailored properties. This compound derived units are incorporated into various copolymers to create materials with enhanced or novel functionalities.

Synthesis of Organic-Inorganic Hybrid Block Copolymers

Organic-inorganic hybrid block copolymers based on poly(methylphenylsilane) have been synthesized to combine the properties of both organic and inorganic components techscience.compreprints.orgpreprints.org. One approach involves using PMPS as a macrophotoinitiator to initiate the photopolymerization of organic monomers techscience.compreprints.orgpreprints.orgtechscience.com. This method has been used to synthesize block copolymers of PMPS with monomers such as disperse yellow 7 methacrylate (B99206) (DY7MA) techscience.comprintspublications.comtechscience.com. The resulting copolymers exhibit characteristics of both blocks, leading to multifunctional materials techscience.compreprints.org. For example, PMPS-co-DY7MA copolymers show optical absorbance related to both the Si-Si backbone of PMPS and the azobenzene (B91143) chromophores of DY7MA techscience.comprintspublications.com. Another example includes the fabrication of polysilane-titania hybrid thin films using a block copolymer of poly(methylphenylsilane) and 3-methacryloxypropyltriethoxysilane capes.gov.br.

Integration of Chiral and Photoactive Units into Polysilane Copolymers

Functional polysilane copolymers with integrated chiral and photoactive units have been synthesized using poly(methylphenylsilane) as a base techscience.compreprints.orgpreprints.org. By utilizing PMPS as a macrophotoinitiator under UV irradiation, researchers have initiated the polymerization of monomers containing chiral or photoactive functionalities techscience.compreprints.orgpreprints.orgtechscience.com. This includes the synthesis of block copolymers of PMPS with (R)-N-(1-phenylethyl)methacrylamide (a chiral monomer) and disperse red 1 methacrylate (a photoactive monomer) preprints.orgpreprints.org. These organic-inorganic hybrid polymers exhibit optical activity and photoluminescence properties, suggesting potential optoelectronic applications preprints.orgpreprints.org. Characterization techniques such as FTIR, NMR, and UV-Vis spectroscopy are used to confirm the structure and properties of these copolymers techscience.comprintspublications.com.

Synthesis and Characterization of Polydimethylmethylphenylsiloxane Rubbers

Polydimethylmethylphenylsiloxane (PDMMPS) rubbers are another class of materials where methyl-phenyl-siloxane units are incorporated. These are copolymers of dimethylsiloxane and methylphenylsiloxane. Studies on silicone rubbers, including polydimethylmethylphenylsiloxane, involve investigating their physical and chemical properties, such as sorption and diffusion behavior tandfonline.com. The incorporation of methylphenylsiloxane units can influence the properties of the resulting rubber. For instance, the introduction of a bulky phenyl group can affect the glass transition temperature and low-temperature resistance of silicone rubber researchgate.net. Characterization often involves techniques like IR spectroscopy, differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to assess their structure, thermal stability, and behavior under various conditions researchgate.net.

Photoinitiation and Photopolymerization Mechanisms

Polysilanes, including poly(methylphenylsilane), are known for their photosensitivity and ability to act as photoinitiators.

Poly(methylphenylsilane) as a Photoinitiator in Cationic Polymerization

Poly(methylphenylsilane) (PMPS) can function as a photoinitiator, particularly in cationic polymerization acs.orgresearchgate.netresearchgate.net. Upon UV irradiation, polysilanes undergo Si-Si bond cleavage, generating reactive species such as silyl (B83357) radicals or silyl cations researchgate.net. These species can initiate the polymerization of various monomers. PMPS has been used in combination with addition-fragmentation agents to photoinitiate the cationic polymerization of cyclic ethers and vinyl monomers researchgate.net. The mechanism often involves radical addition followed by fragmentation to yield initiating cations, or the oxidation of electron donor radicals researchgate.netacs.org. PMPS has also been shown to photoinitiate the polymerization of methyl methacrylate, resulting in block copolymers containing polysilane chains acs.org. The use of polysilanes as photoinitiators can offer advantages, such as overcoming oxygen inhibition in free radical photopolymerization researchgate.net.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 69836 nih.gov, 6327655 nih.gov |

| Poly(methylphenylsilane) | 87574923 chem960.com (Note: CID for the polymer may vary or refer to related structures) |

| Polydimethylmethylphenylsiloxane | 6451673 nih.gov (Listed as Poly(dimethylsiloxane-co-methylphenylsiloxane)) |

Data Tables

While detailed quantitative data tables were not consistently present across the search results for each specific subsection, the following information was extracted and can be presented in a structured format:

Table 1: Optical Properties of Functional Photoactive Polysilane Copolymers techscience.comprintspublications.com

| Polymer Type | Absorbance Wavelengths (nm) | Transition Type | Photoemission Wavelengths (nm) | Excitation Energy (nm) |

| Poly(methylphenylsilane)-co-Disperse Yellow 7 Methacrylate (PSDY) | 336, 276, 367 | σ-σ* (Si-Si), π-π* (aromatic), π-π* and n-π* (azobenzene) | 405, 428, 454 | 332, 370 |

| Poly(methylphenylsilane-co-dimethylsilane)-co-Disperse Yellow 7 Methacrylate (CPSDY) | 336, 276, 367 | σ-σ* (Si-Si), π-π* (aromatic), π-π* and n-π* (azobenzene) | 405, 428, 454 | 332, 370 |

Table 2: Molecular Weights of Synthesized Polysilanes techscience.com

| Polymer Type | Number-Average Molecular Weight (Mn) ( g/mol ) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |

| Poly(methylphenylsilane) (PMPS) | 2,754 | 5,484 | 1.99 |

| Poly(methylphenylsilane-co-dimethylsilane) (CPS) | 1,289 | 3,905 | 3.03 |

Table 3: FTIR Spectral Data for Functional Polysilane Copolymers preprints.orgpreprints.org

| Functional Group/Bond | Wavenumber (cm⁻¹) | Associated Unit/Structure |

| C=O stretching | ~1638 | -CONH- (Chiral unit) |

| N-H trans stretching | 3444 | Secondary amide group |

| NO₂ asymmetric stretching | 1481 | DR1MA unit |

| Azo (-N=N-) stretching | 1427 | DR1MA unit |

| Si-Si bond | ~462 | PMPS backbone |

| Aromatic ring (π-π) | 272 nm (UV-Vis) | PMPS, monomer units |

| Si-Si bond (σ-σ) | 330 nm (UV-Vis) | PMPS backbone |

| DR1MA (n-π, π-π) | 475 nm (UV-Vis) | DR1MA unit |

Note: UV-Vis data is presented in nm as it relates to electronic transitions, not vibrational modes like FTIR.##

This compound serves as a foundational building block for a diverse range of silicon-containing polymers, notably polysilanes like poly(methylphenylsilane) (PMPS). These polymers are of significant interest due to their unique electronic, optical, and thermal characteristics, which stem from the σ-conjugation along their silicon backbone techscience.comprintspublications.com. The exploration of polymer chemistry and macromolecular architectures based on this compound has led to the development of materials with tailored properties for various applications.

Influence of Crystallinity and Microstructure on Polymer Behavior

The macroscopic properties of polymers, including those derived from this compound, are intrinsically linked to their internal structure, specifically their crystallinity and microstructure. Polymers can exist in amorphous or semi-crystalline states, with the latter containing both ordered crystalline domains and disordered amorphous regions victrex.comnih.gov. The presence and degree of crystallinity significantly impact a polymer's performance. Crystalline regions contribute to enhanced mechanical properties such as stiffness and tensile strength, while the amorphous phase provides toughness and the ability to absorb impact energy scielo.br. The optical transparency of a semi-crystalline polymer is also affected by its crystallinity; they are generally opaque unless the size of the crystallites is below the wavelength of visible light victrex.com.

Advanced Copolymerization and Block Copolymer Design

Advanced copolymerization techniques are employed to synthesize polymers incorporating this compound derived units alongside other monomers. This allows for the creation of materials with a combination of properties from different polymer blocks or segments.

Synthesis of Organic-Inorganic Hybrid Block Copolymers

Organic-inorganic hybrid block copolymers based on poly(methylphenylsilane) have been synthesized to leverage the distinct properties of both organic and inorganic components techscience.compreprints.orgpreprints.org. A common strategy involves utilizing PMPS as a macrophotoinitiator. Upon UV irradiation, PMPS generates macroradicals capable of initiating the polymerization of organic monomers, leading to the formation of block copolymers techscience.compreprints.orgpreprints.orgtechscience.com. An example of this approach is the synthesis of block copolymers of PMPS with disperse yellow 7 methacrylate (DY7MA), a photoactive organic monomer techscience.comprintspublications.comtechscience.com. These copolymers exhibit multimodal optical and photoluminescence properties, combining the σ-conjugation of the polysilane backbone with the electronic transitions of the organic chromophore techscience.comprintspublications.com. The synthesis of polysilane-titania hybrid thin films using a block copolymer of poly(methylphenylsilane) and 3-methacryloxypropyltriethoxysilane further exemplifies the creation of hybrid materials with enhanced properties, such as improved photo-durability capes.gov.br.

Integration of Chiral and Photoactive Units into Polysilane Copolymers

The integration of chiral and photoactive units into polysilane copolymers, often utilizing poly(methylphenylsilane), is a key area of research aimed at developing multifunctional materials techscience.compreprints.orgpreprints.org. By employing PMPS as a macrophotoinitiator under UV light, researchers can initiate the radical polymerization of monomers containing specific functionalities techscience.compreprints.orgpreprints.orgtechscience.com. This method has been successfully applied to synthesize block copolymers of PMPS with chiral monomers like (R)-N-(1-phenylethyl)methacrylamide and photoactive monomers such as disperse red 1 methacrylate preprints.orgpreprints.org. The resulting organic-inorganic hybrid polymers possess both optical activity and photoluminescence properties, making them promising candidates for optoelectronic applications preprints.orgpreprints.org. The successful incorporation of these units and the resulting polymer structures are typically confirmed through spectroscopic techniques including FTIR, NMR, and UV-Vis spectroscopy techscience.comprintspublications.com.

Synthesis and Characterization of Polydimethylmethylphenylsiloxane Rubbers

Polydimethylmethylphenylsiloxane (PDMMPS) rubbers represent another important class of materials incorporating methyl-phenyl-siloxane units. These are copolymers formed from the polymerization of dimethylsiloxane and methylphenylsiloxane monomers. Research in this area focuses on the synthesis and comprehensive characterization of these silicone rubbers to understand their physical and chemical behaviors, including sorption and diffusion properties tandfonline.com. The inclusion of methylphenylsiloxane units can significantly influence the properties of the resulting rubber. For instance, the introduction of the bulky phenyl group can impact the glass transition temperature and low-temperature flexibility of the silicone rubber researchgate.net. Characterization techniques commonly employed to study PDMMPS rubbers include IR spectroscopy, differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA), which provide insights into their chemical structure, thermal stability, and performance under various aging conditions researchgate.net.

Photoinitiation and Photopolymerization Mechanisms

Polysilanes, including poly(methylphenylsilane), are recognized for their sensitivity to UV light and their ability to act as photoinitiators for polymerization reactions.

Poly(methylphenylsilane) as a Photoinitiator in Cationic Polymerization

Poly(methylphenylsilane) (PMPS) has been demonstrated to function as an effective photoinitiator, particularly in cationic polymerization processes acs.orgresearchgate.netresearchgate.net. Upon exposure to UV irradiation, the Si-Si bonds within the PMPS backbone undergo cleavage, leading to the generation of highly reactive species such as silyl radicals and silyl cations researchgate.net. These reactive intermediates are capable of initiating the polymerization of a variety of monomers. PMPS has been successfully utilized in conjunction with addition-fragmentation agents to photoinitiate the cationic polymerization of cyclic ethers and vinyl monomers researchgate.net. The proposed mechanisms involve either the addition of silyl radicals to a monomer followed by fragmentation to produce a cation, or the oxidation of electron donor radicals generated from the polysilane researchgate.netacs.org. PMPS has also been shown to photoinitiate the polymerization of methyl methacrylate, yielding block copolymers containing segments of the polysilane acs.org. The use of polysilanes as photoinitiators offers advantages, such as overcoming oxygen inhibition that can hinder traditional free radical photopolymerization researchgate.net.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 69836 nih.gov, 6327655 nih.gov |

| Poly(methylphenylsilane) | 87574923 chem960.com |

| Polydimethylmethylphenylsiloxane | 6451673 nih.gov |

Data Tables

Here are some data tables summarizing key findings from the research:

Table 1: Optical Properties of Functional Photoactive Polysilane Copolymers techscience.comprintspublications.com

| Polymer Type | Absorbance Wavelengths (nm) | Transition Type | Photoemission Wavelengths (nm) | Excitation Energy (nm) |

| Poly(methylphenylsilane)-co-Disperse Yellow 7 Methacrylate (PSDY) | 336, 276, 367 | σ-σ* (Si-Si), π-π* (aromatic), π-π* and n-π* (azobenzene) | 405, 428, 454 | 332, 370 |

| Poly(methylphenylsilane-co-dimethylsilane)-co-Disperse Yellow 7 Methacrylate (CPSDY) | 336, 276, 367 | σ-σ* (Si-Si), π-π* (aromatic), π-π* and n-π* (azobenzene) | 405, 428, 454 | 332, 370 |

Table 2: Molecular Weights of Synthesized Polysilanes techscience.com

| Polymer Type | Number-Average Molecular Weight (Mn) ( g/mol ) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |

| Poly(methylphenylsilane) (PMPS) | 2,754 | 5,484 | 1.99 |

| Poly(methylphenylsilane-co-dimethylsilane) (CPS) | 1,289 | 3,905 | 3.03 |

Table 3: FTIR Spectral Data for Functional Polysilane Copolymers preprints.orgpreprints.org

| Functional Group/Bond | Wavenumber (cm⁻¹) | Associated Unit/Structure |

| C=O stretching | ~1638 | -CONH- (Chiral unit) |

| N-H trans stretching | 3444 | Secondary amide group |

| NO₂ asymmetric stretching | 1481 | DR1MA unit |

| Azo (-N=N-) stretching | 1427 | DR1MA unit |

| Si-Si bond | ~462 | PMPS backbone |

Mechanistic Studies of Radical Addition and Fragmentation in Photopolymerization

Photopolymerization processes initiated by silicon-containing compounds, including those related to this compound, involve complex mechanisms of radical generation, addition, and fragmentation. Poly[methyl(phenyl)silane] (PMPSi), a polymer derived from a related monomer, has been studied for its UV degradability, which is indicative of photo-induced fragmentation processes within the polymer backbone nih.gov.

In the broader context of silane-initiated photopolymerization, studies on compounds like tris(trimethylsilyl)silane (B43935) (TTMSS) provide insights into the fundamental radical chemistry involved. TTMSS exhibits high reactivity for addition to double bonds and possesses a low ionization potential linked to oxidation and the formation of silylium (B1239981) cations nih.gov. Photoinitiator systems based on TTMSS have demonstrated high reactivity in both free radical polymerization (FRP) and free radical promoted cationic polymerization (FRPCP), notably exhibiting efficient oxygen consumption nih.gov. The low bond dissociation energy of TTMSS has identified it as a promising candidate for radical silane-ene chemistry, with its silyl radical showing high reactivity towards addition to enes nih.gov.

Poly(methyl phenyl silane) has been utilized to photoinitiate the polymerization of methyl methacrylate (MMA). This process yields poly(methyl methacrylate) (PMMA) chains that retain polysilane segments. Subsequent photolysis of this PMMA in the presence of vinyl monomers like styrene (B11656) allows for the preparation of block copolymers through the formation of PMMA-attached silyl radicals and their subsequent oxidation in the presence of N-ethoxy species wikipedia.org. This highlights the role of silyl radicals, potentially generated from this compound containing structures, in initiating polymerization and enabling the creation of more complex polymer architectures.

Exploration of Other Polymer Architectures

Beyond photopolymerization initiation and backbone incorporation in polysilanes, this compound and related silylation approaches are explored in the synthesis of polymers with different backbone structures and properties.

Poly(silylether) Synthesis and Properties

Poly(silyl ether)s represent a class of silicon-containing polymers that have garnered interest as potentially degradable and sustainable materials nih.gov. While specific synthesis routes involving this compound as a direct monomer for poly(silylether)s were not detailed in the provided information, the general exploration of poly(silyl ether)s falls within the scope of polymer architectures incorporating silicon-oxygen linkages, which can be influenced by the nature of the silyl groups present nih.gov.

Methyl- and Phenyl-Silylated Poly(azomethine)s and Poly(p-phenylvinylene)s

Information specifically detailing the synthesis and properties of poly(azomethine)s or poly(p-phenylvinylene)s directly silylated with this compound fragments was not found in the consulted literature. Research in this area would likely involve functionalizing the polymer backbones with silyl groups derived from this compound to potentially tune their electronic, optical, or thermal properties.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Organosilicon Analysis

NMR spectroscopy is an indispensable tool for characterizing organosilicon compounds, offering specific insights through the analysis of different nuclei, primarily ¹H, ¹³C, and ²⁹Si. Each nucleus provides a unique window into the molecular structure.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule, including their chemical environment and proximity to other atoms. In methyl-phenyl-silane, the distinct electronic environments of the protons attached to the silicon, the methyl group, and the phenyl group result in characteristic chemical shifts.

Phenyl Protons (C₆H₅-) : The protons on the aromatic ring typically appear as a complex multiplet in the downfield region of the spectrum, generally between 7.3 and 7.6 ppm. This region is characteristic of aromatic compounds.

Silane (B1218182) Protons (Si-H) : The protons directly bonded to the silicon atom are highly sensitive to their electronic environment. For dimethylphenylsilane, the Si-H proton signal appears as a septet around 4.45 ppm chemicalbook.com. The multiplicity arises from coupling with the six protons of the two methyl groups.

Methyl Protons (Si-CH₃) : The protons of the methyl group attached to the silicon atom are observed in the upfield region of the spectrum. In dimethylphenylsilane, this signal appears as a doublet around 0.33 ppm, with the splitting caused by coupling to the Si-H proton chemicalbook.com. For phenyltrimethylsilane, where there is no Si-H proton to couple with, the methyl protons appear as a singlet at approximately 0.19 ppm chemicalbook.com.

The integration of these signals provides a quantitative measure of the number of protons in each distinct environment, confirming the ratio of phenyl, silane, and methyl protons in the molecule.

| Proton Environment | Typical Chemical Shift (δ, ppm) | Multiplicity | Compound Example |

|---|---|---|---|

| Phenyl (Aromatic) | 7.3 - 7.6 | Multiplet | Dimethylphenylsilane chemicalbook.com |

| Silane (Si-H) | ~4.45 | Septet | Dimethylphenylsilane chemicalbook.com |

| Methyl (Si-CH₃) | ~0.33 | Doublet | Dimethylphenylsilane chemicalbook.com |

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically recorded with proton decoupling, resulting in a single sharp peak for each unique carbon atom. The chemical shift range for ¹³C is much wider than for ¹H, allowing for excellent resolution of signals oregonstate.edu.

Aromatic Carbons (C₆H₅-) : The carbons of the phenyl group resonate in the range of approximately 128 to 138 ppm rsc.orgspectrabase.com. The ipso-carbon (the carbon directly attached to the silicon atom) is typically found at the downfield end of this range, while the ortho, meta, and para carbons have distinct chemical shifts that are valuable for confirming substitution patterns umich.edu.

Methyl Carbon (Si-CH₃) : The carbon of the methyl group directly attached to the silicon atom exhibits a chemical shift in the upfield region, often with a negative value or close to 0 ppm relative to tetramethylsilane (TMS) rsc.org. For instance, in various dimethyl(phenyl)silyl derivatives, the methyl carbon signal is consistently observed at approximately -2.5 ppm rsc.org.

| Carbon Environment | Typical Chemical Shift (δ, ppm) | Compound Example |

|---|---|---|

| Aromatic (C₆H₅-) | 128 - 138 | (4-Bromophenyl)dimethyl(phenyl)silane rsc.org |

| Methyl (Si-CH₃) | ~ -2.5 | (4-Bromophenyl)dimethyl(phenyl)silane rsc.org |

As the core atom in organosilanes, silicon can be directly observed using ²⁹Si NMR spectroscopy. The ²⁹Si nucleus has a spin of 1/2, yielding sharp NMR lines, although its low natural abundance and negative gyromagnetic ratio can necessitate longer acquisition times or the use of sensitivity-enhancement techniques like DEPT (Distortionless Enhancement by Polarization Transfer) huji.ac.ilmagritek.com. The chemical shift of ²⁹Si is highly sensitive to the nature and number of substituents attached to it, covering a wide range of over 400 ppm huji.ac.il.

For phenylsilanes, the substitution of hydrogen atoms with methyl or phenyl groups causes predictable shifts. The ²⁹Si chemical shift for the parent phenylsilane (B129415) (C₆H₅SiH₃) is approximately -59.5 ppm spectrabase.com. Replacing hydrogens with alkyl or aryl groups generally leads to a downfield shift (less negative). For example, various substituted dimethyl(phenyl)silane compounds show ²⁹Si chemical shifts in the range of -7.5 to -7.6 ppm rsc.org. This significant difference highlights the utility of ²⁹Si NMR in identifying the substitution pattern at the silicon center.

| Compound | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Phenylsilane | ~ -59.5 | spectrabase.com |

| Dimethyl(phenyl)silane derivatives | ~ -7.5 | rsc.org |

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of molecules. These methods are complementary and provide a detailed fingerprint of the functional groups present in a compound.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). For this compound, characteristic absorption bands allow for the identification of its key structural features.

Si-H Vibrations : The Si-H stretching vibration gives rise to a strong, sharp band in the region of 2100-2200 cm⁻¹. The Si-H bending vibrations are found at lower frequencies.

Si-C Vibrations : The Si-C bond vibrations are also characteristic. The Si-CH₃ group is readily identified by a strong, sharp band near 1250-1260 cm⁻¹ due to the symmetric deformation (scissoring) of the methyl group researchgate.netgelest.com. Additional bands corresponding to Si-CH₃ rocking appear in the 750-870 cm⁻¹ range researchgate.netgelest.com.

Phenyl Group Vibrations : The phenyl group attached to silicon gives rise to several distinct bands. Aromatic C=C stretching vibrations are observed near 1430 cm⁻¹ researchgate.netgelest.comdtic.mil. The C-H stretching vibrations of the aromatic ring appear above 3000 cm⁻¹. Furthermore, a pattern of bands in the 690-760 cm⁻¹ range, arising from C-H out-of-plane bending, is often diagnostic for monosubstituted benzene rings gelest.com.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretch | >3000 | Medium |

| Si-H Stretch | 2100 - 2200 | Strong, Sharp |

| Aromatic C=C Stretch | ~1430 | Medium researchgate.netgelest.comdtic.mil |

| Si-CH₃ Symmetric Deformation | ~1260 | Strong, Sharp researchgate.netgelest.com |

| Si-Phenyl Stretch | ~1120 | Strong gelest.com |

| Si-CH₃ Rock / Aromatic C-H Bend | 690 - 870 | Strong, Multiple Bands researchgate.netgelest.com |

Raman spectroscopy is based on the inelastic scattering of monochromatic light, usually from a laser source nih.gov. It provides information on molecular vibrations and is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to FTIR. In the context of silicon-based polymers and related monomers like this compound, Raman spectroscopy can identify key structural units.

Si-O-Si Vibrations : In polysiloxanes derived from silane precursors, the symmetric Si-O-Si stretching vibration is a prominent feature in the Raman spectrum, typically observed between 580 and 625 cm⁻¹ mdpi.com.

Si-C Vibrations : The Si-CH₃ stretching vibrations are also observable in Raman spectra, with characteristic bands appearing around 680-740 cm⁻¹ researchgate.net. A collective stretching vibration involving the CH₃-Si group has been noted at approximately 628 cm⁻¹ in related compounds researchgate.net.

Phenyl Group Vibrations : The phenyl ring exhibits strong Raman scattering. The ring "breathing" mode, a symmetric vibration, gives rise to a very strong and sharp band near 1000 cm⁻¹. Other aromatic C=C stretching modes are found near 1590 cm⁻¹ and C-H in-plane bending modes around 1030 cm⁻¹.

The analysis of Raman spectra is crucial for understanding the structure of not only the monomer but also the polymers that can be formed from it, providing insights into the persistence of specific functional groups after polymerization.

Electronic and Optical Spectroscopic Investigations

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique for investigating the electronic transitions in molecules containing chromophores. In compounds based on the this compound structure, the primary chromophores are the silicon-silicon (σ) backbone and the phenyl (π) rings. The interaction between these systems, known as σ-π conjugation, gives rise to unique electronic properties.

The UV-Vis absorption spectrum of poly(this compound) exhibits characteristic absorption bands. A strong absorption is typically observed in the UV region, which is attributed to σ-σ* electronic transitions within the polysilane backbone. nih.gov The presence of the phenyl group introduces π-π* transitions. The conjugation between the Si-Si sigma bonds and the phenyl pi system can lead to a bathochromic (red) shift in the absorption maximum compared to non-aromatic polysilanes. For instance, replacing a methyl group with a phenyl group in certain oligosilanes results in a significant bathochromic shift of the low-energy absorption band. nih.gov The absorption maximum for poly(this compound) has been noted near 330-345 nm. nih.govrsc.org

Table 2: Representative UV-Vis Absorption Data for Phenyl-Silane Derivatives

| Compound/System | Absorption Maxima (λmax) | Electronic Transition Assignment |

|---|---|---|

| Poly(this compound) | ~330-345 nm | σ-σ* (Si-Si backbone), π-π* (Phenyl) |